4-Cyclohexylcyclohexanone
Overview
Description
4-Cyclohexylcyclohexanone, also known as 4-CHCH, is an organic compound primarily used as a pharmaceutical intermediate. It is a cyclic ketone which contains a 6-membered ring with an attached cyclohexyl group. It has a linear formula of C12H20O .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 6-membered ring with an attached cyclohexyl group. It has a molecular weight of 180.293 and a molecular formula of C12H20O .Chemical Reactions Analysis
The transformation of cyclohexanone was carried out on a series of bifunctional PdHFAU catalysts with Pd contents between 0.1 and 0.5 wt.% and framework Si/Al ratios equal to 5, 20, 40, and 100 . The main products include C6 cyclic and aromatic hydrocarbons and oxygenates .Scientific Research Applications
Catalysis and Chemical Synthesis :
- 4-Cyclohexylcyclohexanone is used in the selective hydrogenation of phenol and its derivatives, showing high activity and selectivity under mild conditions (Wang et al., 2011).
- The compound plays a role in the competitive hydrogenation of cyclohexanone and its derivatives over group VIII metal catalysts (Tanaka et al., 1974).
- In synthesis, a route to tercyclohexanones involves the alkylation of this compound, demonstrating its utility in complex organic synthesis processes (Nidy et al., 1990).
Biological and Medical Research :
- Modified forms of cyclohexanone, such as cyclohexylcyclohexanone, have been studied for their potential applications in biological transformations, like Baeyer-Villiger oxidations, highlighting its relevance in biocatalysis and enzyme studies (Kayser and Clouthier, 2006).
- 2-Cyclohexenylcyclohexanone has been investigated as a corrosion inhibitor for steel, which is essential in material science, especially in acidic environments (Ostapenko et al., 2014).
Material Science and Polymers :
- The compound is used in the synthesis of cyclohexylcyclohexanone on bifunctional Pd faujasites, which is significant in the development of novel catalysts and materials (Silva et al., 2000).
- It has also been explored in the creation of new bioorganic reagents and conducting polymers, indicating its versatility in advanced material design (Aly, 2012).
Environmental and Toxicology Studies :
- The compound's derivatives have been assessed for safety in fragrance ingredients, highlighting its relevance in environmental and toxicological studies (Api et al., 2020).
Pharmaceutical Applications :
- Certain derivatives of cyclohexanone, such as amino-4-arylcyclohexanones, have been synthesized for their analgesic and narcotic antagonist properties, showing potential in pharmaceutical research (Blackstone and Bowman, 1999).
Safety and Hazards
Properties
IUPAC Name |
4-cyclohexylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYNSPSTPQAEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040721 | |
Record name | 4-Cyclohexylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-68-2, 56025-96-8 | |
Record name | [1,1′-Bicyclohexyl]-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-68-2 | |
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Record name | 4-Cyclohexylcyclohexanone | |
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Record name | (1,1'-Bicyclohexyl)one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056025968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexylcyclohexanone | |
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Record name | 4-Cyclohexylcyclohexanone | |
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Record name | [1,1'-Bicyclohexyl]-4-one | |
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Record name | 4-Cyclohexylcyclohexanone | |
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Record name | [1,1'-bicyclohexyl]-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.981 | |
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Record name | Cyclohexylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-CYCLOHEXYLCYCLOHEXANONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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